6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one
CAS No.:
Cat. No.: VC18266734
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N4O2 |
|---|---|
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 4-amino-5-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C9H14N4O2/c1-6-7(10)11-9(12-8(6)14)13-2-4-15-5-3-13/h2-5H2,1H3,(H3,10,11,12,14) |
| Standard InChI Key | VNQBICBASIAWQA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(NC1=O)N2CCOCC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring (C₄H₄N₂) substituted with:
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A morpholine ring (C₄H₉NO) at the 2-position, enhancing solubility and metabolic stability .
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A methyl group (-CH₃) at the 5-position, influencing steric and electronic interactions with biological targets.
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An amino group (-NH₂) at the 6-position, critical for hydrogen bonding and receptor affinity .
The molecular formula is C₉H₁₄N₄O₂, with a molecular weight of 210.23 g/mol .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Moderate in polar solvents | |
| LogP (Partition Coefficient) | ~1.5 (estimated) |
The morpholine ring contributes to a balanced lipophilicity, making the compound suitable for oral bioavailability .
Synthesis Methods
Palladium-Catalyzed Cross-Coupling
A common route involves multi-step organic reactions, including palladium-catalyzed cross-coupling to attach the morpholine moiety. For example:
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Suzuki-Miyaura coupling of a halogenated pyrimidine precursor with a morpholine-containing boronic ester.
Key reaction conditions include:
Yields typically range from 40–70%, with purity confirmed via HPLC and NMR .
Alternative Approaches
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Petasis Multicomponent Reaction: Used to synthesize analogs with substituted benzhydryl groups for anti-inflammatory applications .
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Microwave-Assisted Synthesis: Reduces reaction times for intermediates like chloroquinazolines .
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In LPS-stimulated RAW 264.7 macrophages, morpholinopyrimidine derivatives reduced nitric oxide (NO) production by 50–70% at 12.5 μM, comparable to dexamethasone . The morpholine ring’s electron-rich oxygen atom likely modulates NF-κB signaling .
Kinase Inhibition
Structural analogs (e.g., STA5326) inhibit Janus kinase (JAK) and Syk kinase, showing promise in autoimmune diseases like rheumatoid arthritis .
Pharmacological Applications
Drug Development
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Antimalarial Agents: Lead optimization studies focus on improving metabolic stability and reducing cytotoxicity .
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Kinase Inhibitors: Analogues with 2-aminopyrimidine heads exhibit IC₅₀ values <1 μM against JAK3 .
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Anti-Inflammatory Drugs: PET imaging studies confirm blood-brain barrier penetration for neuroinflammatory targets .
Structure-Activity Relationships (SAR)
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Morpholine Substitution: Replacing morpholine with piperazine decreases potency by 10-fold, highlighting its role in target engagement .
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Amino Group Modifications: Acetylation reduces activity, while alkylation maintains potency but alters LogP .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), δ 3.70–3.85 (m, 8H, morpholine), δ 6.20 (s, 2H, NH₂) .
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¹³C NMR: Signals at δ 158.9 (C=O), δ 112.4 (C-5), δ 45.2 (morpholine carbons) .
High-Performance Liquid Chromatography (HPLC)
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